![molecular formula C21H18FN3O2 B2824711 N-(2-(1H-indol-3-yl)ethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105217-31-9](/img/structure/B2824711.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide, also known as LY-2456302, is a novel compound that has shown promising results in scientific research. This compound has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
Scientific Research Applications
Antiallergic Agents
A study explored the synthesis and antiallergic potential of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, highlighting their significant potency against histamine release, which is a critical factor in allergic reactions. The research indicated the compounds' potential in offering a novel therapeutic approach to allergic conditions, emphasizing the chemical's role in the development of antiallergic medication (Menciu et al., 1999).
Antipsychotic Agents
Another investigation focused on the antipsychotic-like properties of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing that these compounds, despite not interacting with dopamine receptors like traditional antipsychotics, exhibited behavioral effects in animal models indicative of antipsychotic activity. This suggests the potential of structurally related compounds in offering new pathways for treating psychiatric disorders (Wise et al., 1987).
Anticancer and Anti-inflammatory Applications
Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its anticancer activity through molecular docking analysis targeting the VEGFr receptor, indicating its potential in cancer therapy (Sharma et al., 2018). Additionally, the development of indole acetamide derivatives showcased significant anti-inflammatory activity, pointing to the utility of these compounds in managing inflammation (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-18-7-3-1-6-17(18)20-11-15(25-27-20)12-21(26)23-10-9-14-13-24-19-8-4-2-5-16(14)19/h1-8,11,13,24H,9-10,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZJELZBJAOWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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